molecular formula C14H19NO3 B1359239 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid CAS No. 765270-93-7

3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

Cat. No. B1359239
CAS RN: 765270-93-7
M. Wt: 249.3 g/mol
InChI Key: NYOVKCSFMUODAF-UHFFFAOYSA-N
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Description

“3-(2-(Piperidin-1-yl)ethoxy)benzoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 249.31 and a molecular formula of C14H19NO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-(Piperidin-1-yl)ethoxy)benzoic acid” are not explicitly stated in the retrieved sources. The molecular weight is 249.31 and the molecular formula is C14H19NO3 .

Scientific Research Applications

Organocatalysis

Piperidine derivatives are known to be used in organocatalysis , which involves the acceleration of chemical reactions with small organic molecules. They can serve as catalysts or cocatalysts to afford a series of enantiomerically enriched protected piperidines, which are valuable in various synthetic applications .

Drug Discovery

The piperidine nucleus is significant in the field of drug discovery due to its presence in many biologically active compounds. “3-(2-(Piperidin-1-yl)ethoxy)benzoic acid” could be involved in synthesizing new medicinal compounds with potential therapeutic applications .

Antimicrobial Activity

There is research indicating that piperidine derivatives can be synthesized for evaluation of their antimicrobial activity . This compound could be part of studies aiming to develop new antimicrobial agents .

properties

IUPAC Name

3-(2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVKCSFMUODAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629772
Record name 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

CAS RN

765270-93-7
Record name 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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